2-[(5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Nitrophenyl Group: This step involves the coupling of the nitrophenyl group to the triazole ring, often using palladium-catalyzed cross-coupling reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Solvents: Solvents such as dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with pathways related to cell division, apoptosis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetophenone: A related compound with similar structural features but different functional groups.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Pyrrole Derivatives: Compounds with a pyrrole ring that are studied for their medicinal properties.
Uniqueness
2-{[5-({[(2-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C19H17ClN4O3S2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-23-18(12-28-10-14-4-2-3-5-16(14)20)21-22-19(23)29-11-17(25)13-6-8-15(9-7-13)24(26)27/h2-9H,10-12H2,1H3 |
InChI Key |
NLULGAPWWSMOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.